molecular formula C16H22N2O3 B1588567 Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate CAS No. 78551-60-7

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate

Cat. No. B1588567
Key on ui cas rn: 78551-60-7
M. Wt: 290.36 g/mol
InChI Key: OTBBDCMPKZSOMD-UHFFFAOYSA-N
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Patent
US07998963B2

Procedure details

Sodium hydride (60%, 18.11 g, 452 mmol) in mineral oil was triturated with 35 hexanes, dried under a stream of nitrogen and taken up in 1500 mL of THF. To the slurry at 0° C. was added 3-oxo-piperazine-1-carboxylic acid tert-butyl ester (75.057 g, 200.4 mmol) in portions over 15 min. After 90 minutes benzyl bromide (71.01 g, 415.1 mmol) was added and the mixture was warmed to room temperature for 18 hours. The solution was quenched with H2O and extracted with Et2O. The combined organic layers were washed with H2O, washed with brine, dried over MgSO4. Concentration in vacuo gave a crude solid which was recrystallized from hexane to afford 4-benzyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (83.5 g, 76%) as a white crystalline solid.
Quantity
18.11 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75.057 g
Type
reactant
Reaction Step Two
Quantity
71.01 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][NH:13][C:12](=[O:16])[CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][N:13]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:12](=[O:16])[CH2:11]1)=[O:9])([CH3:6])([CH3:4])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
18.11 g
Type
reactant
Smiles
[H-].[Na+]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
75.057 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(NCC1)=O
Step Three
Name
Quantity
71.01 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
The solution was quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The combined organic layers were washed with H2O
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave a crude solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(N(CC1)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 83.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 143.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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